N-Biotinyl-4-aminobenzoic acid

Catalog No.
S1893778
CAS No.
6929-40-4
M.F
C17H21N3O4S
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Biotinyl-4-aminobenzoic acid

CAS Number

6929-40-4

Product Name

N-Biotinyl-4-aminobenzoic acid

IUPAC Name

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,15-/m0/s1

InChI Key

PVMDAMXGKHIMSQ-YDHLFZDLSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Synonyms

B-PABA, biot-PAB, N-biotinyl-4-aminobenzoic acid

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Biotinidase assays measure the activity of an enzyme called biotinidase. Biotinidase plays a critical role in human metabolism by recycling biotin, a vitamin essential for many cellular functions. )

  • Substrate for Biotinidase: N-Biotinyl-PABA acts as a substrate for biotinidase. In simpler terms, it's the molecule that the enzyme acts upon. Cayman Chemical
  • Cleavage by Biotinidase: During the assay, biotinidase cleaves (breaks) the bond between biotin and PABA in the N-Biotinyl-PABA molecule. Sigma-Aldrich:
  • PABA Detection: Following cleavage, the released PABA can be measured using specific methods, allowing researchers to quantify biotinidase activity in a sample.

By measuring biotinidase activity, scientists can gain insights into various aspects of health and disease. For instance, biotinidase deficiency is a rare genetic disorder where the body doesn't produce enough functional biotinidase. N-Biotinyl-PABA containing assays can be used to diagnose this condition. )

N-Biotinyl-4-aminobenzoic acid is a bioconjugate compound formed by the attachment of biotin to para-aminobenzoic acid. Its chemical formula is C17H21N3O4S, and it is also known by several synonyms, including N-(+)-Biotinyl-4-aminobenzoic acid. This compound plays a significant role in biochemical assays and applications due to its ability to serve as a substrate for biotinidase, an enzyme that catalyzes the hydrolysis of biotin amides to release free biotin and para-aminobenzoic acid in biological systems .

B-PABA does not possess any inherent biological activity. Its primary function is as a substrate for biotinidase. Biotinidase is an enzyme found in lysosomes, cellular compartments responsible for waste degradation. Biotinidase recycles biotin by cleaving it from molecules it's attached to, allowing it to be reused []. B-PABA mimics a natural biotinylated molecule, allowing scientists to measure biotinidase activity indirectly through the released PABA [].

Primarily involving enzymatic hydrolysis. When acted upon by biotinidase, it releases biotin and para-aminobenzoic acid as products. This reaction can be quantitatively analyzed through various methods, including fluorescent and colorimetric assays, making it useful in studying biotin metabolism and related disorders .

The biological activity of N-Biotinyl-4-aminobenzoic acid is closely linked to its function as a substrate for biotinidase. Biotin itself is an essential coenzyme involved in several carboxylation reactions critical for metabolism. It also plays a role in gene regulation through histone modification. The availability of biotin released from N-Biotinyl-4-aminobenzoic acid is vital for various physiological processes, including fatty acid synthesis and gluconeogenesis .

N-Biotinyl-4-aminobenzoic acid can be synthesized through several methods, typically involving the coupling of biotin with para-aminobenzoic acid. One common approach is the use of peptide coupling reagents that facilitate the formation of amide bonds between the carboxylic group of para-aminobenzoic acid and the amine group of biotin. The synthesis process may include purification steps such as chromatography to isolate the desired compound from byproducts .

N-Biotinyl-4-aminobenzoic acid has various applications in biochemical research:

  • Enzyme Assays: It serves as a substrate in assays for biotinidase activity, helping to diagnose biotinidase deficiency.
  • Bioconjugation: The compound can be used to label proteins or other biomolecules with biotin, facilitating detection and purification through streptavidin or avidin interactions.
  • Gene Regulation Studies: Due to its role in histone modification, it can be utilized in studies examining gene expression regulation mechanisms .

Interaction studies involving N-Biotinyl-4-aminobenzoic acid focus on its binding properties with enzymes like biotinidase. These studies help elucidate the kinetics and mechanisms of enzyme-substrate interactions, which are crucial for understanding metabolic pathways involving biotin. Additionally, research into its interactions with proteins tagged with streptavidin or avidin provides insights into protein localization and function within cells .

Several compounds share structural or functional similarities with N-Biotinyl-4-aminobenzoic acid:

Compound NameStructure/FunctionUnique Features
BiotinEssential coenzymeDirectly involved in carboxylation reactions
Para-Aminobenzoic AcidPrecursor to folateInvolved in nucleic acid synthesis
Biotinylated ProteinsProteins modified with biotinUsed for affinity purification
N-(+)-Biotinyl-LysineBioconjugate for labeling amino acidsUseful in studying protein interactions

N-Biotinyl-4-aminobenzoic acid stands out due to its specific application as a substrate for enzymatic assays while also serving as a versatile tool for protein labeling and gene regulation studies. Its unique combination of properties makes it an important compound in biochemical research and diagnostics .

XLogP3

1.2

Sequence

X

Other CAS

6929-40-4

Wikipedia

N-Biotinyl-4-aminobenzoic acid

Dates

Modify: 2023-08-16

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